3-[7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4-oxo-4H-chromen-2-yl]propanoic acid
Description
This compound belongs to the coumarin family, characterized by a 4H-chromen-4-one core. Its structure features:
- A 1-methyl-1H-1,3-benzodiazol-2-yl substituent at position 3, introducing a heterocyclic aromatic system that may improve π-π stacking interactions with biological targets.
Coumarins are known for diverse biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects .
Properties
IUPAC Name |
3-[7-hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-22-14-5-3-2-4-13(14)21-20(22)18-15(8-9-17(24)25)27-16-10-11(23)6-7-12(16)19(18)26/h2-7,10,23H,8-9H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUBWIKJWITJDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(OC4=C(C3=O)C=CC(=C4)O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4-oxo-4H-chromen-2-yl]propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of a benzodiazole derivative with a chromenone derivative under acidic or basic conditions. The reaction may involve the use of catalysts such as p-toluenesulfonic acid in toluene .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4-oxo-4H-chromen-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Conditions may include the use of Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
3-[7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4-oxo-4H-chromen-2-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 3-[7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4-oxo-4H-chromen-2-yl]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
Compound A : 3-[7-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-2-yl]propanoic Acid
- Differences: Position 3 substituent: 4-methylthiazole (vs. benzodiazole in the target compound). Thiazole’s sulfur atom may alter electronic properties and binding affinity. Propanoic acid chain: Coupled with arginine in derivatives, enhancing cellular uptake via amino acid transporters .
Compound B : 7-Hydroxy-4-oxo-4H-chromene-3-carboxylic Acid
- Differences: Lacks the benzodiazole and propanoic acid substituents. Simpler structure with reduced molecular weight, likely leading to lower bioactivity but higher metabolic stability.
Mechanistic Insights
- Target Compound: The benzodiazole group may intercalate into DNA or inhibit kinases, while the propanoic acid could facilitate binding to charged residues in enzymes like cyclooxygenase-2 (COX-2) .
- Compound A : The thiazole ring’s sulfur might coordinate metal ions in biological targets, such as zinc-dependent proteases. Its arginine conjugate in derivatives suggests enhanced membrane permeability .
- Compound B : Simpler structure limits target specificity but allows broad-spectrum activity, such as scavenging free radicals via the 7-hydroxy group .
Biological Activity
3-[7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4-oxo-4H-chromen-2-yl]propanoic acid is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure combines elements of benzodiazole and chromenone, which are known for various therapeutic effects.
Chemical Structure and Properties
The compound has the following chemical formula: C20H16N2O5, with a molecular weight of 364.35 g/mol. Its IUPAC name is 3-[7-hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]propanoic acid. The structural features contribute to its unique biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It is believed to modulate enzyme activity and receptor interactions, leading to various pharmacological effects. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mode of action appears to involve disruption of microbial cell membrane integrity .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. The mechanism involves the modulation of pro-apoptotic and anti-apoptotic proteins, leading to cell cycle arrest and subsequent cell death .
Anti-inflammatory Effects
In preclinical models, this compound has demonstrated significant anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and chemokines, contributing to reduced inflammation in tissues. This action may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial effects | Showed significant inhibition of bacterial growth against E. coli and S. aureus. |
| Study 2 | Investigate anticancer potential | Induced apoptosis in breast cancer cell lines (MCF7) with IC50 values indicating potency. |
| Study 3 | Assess anti-inflammatory properties | Reduced levels of TNF-alpha and IL-6 in animal models of inflammation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
